molecular formula C15H23NOSi B8326669 4-[(tert-butyldimethylsilyl)oxy]-3,5-dimethylbenzonitrile

4-[(tert-butyldimethylsilyl)oxy]-3,5-dimethylbenzonitrile

Cat. No.: B8326669
M. Wt: 261.43 g/mol
InChI Key: UJMKJBNUZIEAKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(tert-butyldimethylsilyl)oxy]-3,5-dimethylbenzonitrile is an organic compound that features a benzonitrile core substituted with tert-butyldimethylsilanyloxy and dimethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(tert-butyldimethylsilanyloxy)-3,5-dimethylbenzonitrile typically involves the protection of hydroxyl groups using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole in a solvent like N,N-dimethylformamide (DMF). The reaction is carried out at low temperatures to ensure selectivity and yield .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[(tert-butyldimethylsilyl)oxy]-3,5-dimethylbenzonitrile can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the nitrile group or other substituents.

    Substitution: The tert-butyldimethylsilanyloxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

4-[(tert-butyldimethylsilyl)oxy]-3,5-dimethylbenzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(tert-butyldimethylsilanyloxy)-3,5-dimethylbenzonitrile depends on its specific application. In general, the compound interacts with molecular targets through its functional groups, which can participate in various chemical reactions. The tert-butyldimethylsilanyloxy group provides steric protection, influencing the compound’s reactivity and stability. The nitrile group can engage in interactions with enzymes or receptors, affecting biological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(tert-butyldimethylsilyl)oxy]-3,5-dimethylbenzonitrile is unique due to its combination of a benzonitrile core with tert-butyldimethylsilanyloxy and dimethyl substituents. This specific arrangement of functional groups imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C15H23NOSi

Molecular Weight

261.43 g/mol

IUPAC Name

4-[tert-butyl(dimethyl)silyl]oxy-3,5-dimethylbenzonitrile

InChI

InChI=1S/C15H23NOSi/c1-11-8-13(10-16)9-12(2)14(11)17-18(6,7)15(3,4)5/h8-9H,1-7H3

InChI Key

UJMKJBNUZIEAKX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1O[Si](C)(C)C(C)(C)C)C)C#N

Origin of Product

United States

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